![molecular formula C16H14F3N3OS B2850297 3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile CAS No. 860609-29-6](/img/structure/B2850297.png)
3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile is an organic compound characterized by a complex structure incorporating pyrimidine, sulfur, and cyanobenzene moieties Its molecular formula is C16H13F3N3OS
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile typically involves multi-step organic reactions. Key steps include:
Formation of the Pyrimidine Ring: : Starting from a simple amine and aldehyde, cyclization is achieved to form the basic pyrimidine structure.
Introduction of the Trifluoromethyl Group: : Electrophilic or nucleophilic substitution reactions often introduce the trifluoromethyl group.
Sulfanyl Group Addition: : Thiol compounds react with halogenated intermediates to introduce the sulfanyl group.
Benzene and Carbonitrile Incorporation: : Through a sequence of substitution and nucleophilic addition reactions, the benzene ring and nitrile group are integrated.
Industrial Production Methods
Industrial synthesis may involve more scalable methods, such as continuous flow reactions and optimized catalytic processes to ensure high yield and purity. Reaction conditions are meticulously controlled, including temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation, where the sulfur or other functional groups are oxidized to higher valence states.
Reduction: : Reduction reactions typically involve the nitrogenous or carbonyl components, leading to the formation of amines or alcohols.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings or the pyrimidine ring, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: : Halogenated solvents, strong acids or bases to facilitate substitution mechanisms.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amines, alcohols.
Substitution Products: : Derivatives with various functional groups replacing hydrogen atoms.
科学研究应用
Chemistry
In synthetic chemistry, it serves as an intermediate in the development of more complex molecules, particularly in pharmaceutical chemistry for drug discovery.
Biology and Medicine
It has potential bioactivity that is under investigation for therapeutic applications, including anticancer, antiviral, and antibacterial properties. Its ability to interact with specific enzymes and proteins is of high interest.
Industry
In the industrial sector, it could be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications, thanks to its robust and adaptable chemical structure.
作用机制
The compound's mechanism of action, particularly in biological systems, involves binding to molecular targets such as enzymes or receptors. The trifluoromethyl and sulfanyl groups enhance its ability to penetrate biological membranes and reach intracellular targets. Pathways often implicated include inhibition of enzyme activity or modulation of protein function, leading to therapeutic effects.
相似化合物的比较
Similar compounds include those with trifluoromethyl-pyrimidine structures or cyanobenzene moieties. For instance:
3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzoic acid
3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzamide
Each of these compounds shares structural similarities but may vary in their reactivity and application due to the differences in functional groups
Hope this satisfies your curiosity and needs!
属性
IUPAC Name |
3-[[6-oxo-1-propyl-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3OS/c1-2-6-22-14(23)8-13(16(17,18)19)21-15(22)24-10-12-5-3-4-11(7-12)9-20/h3-5,7-8H,2,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIASOJCAFHTTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=C(N=C1SCC2=CC(=CC=C2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2850214.png)
![methyl 2-amino-6-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2850215.png)
![2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2850216.png)
![N-(4-cyanooxan-4-yl)-3-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2850218.png)
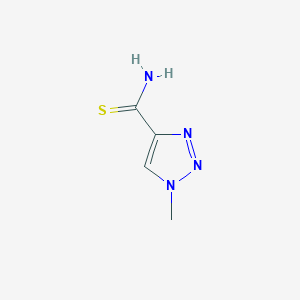
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2850223.png)
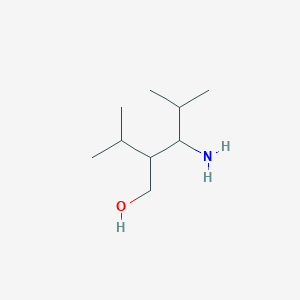
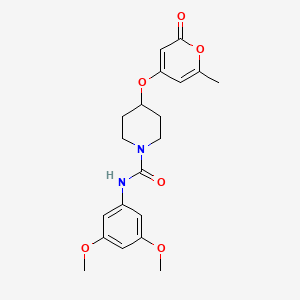
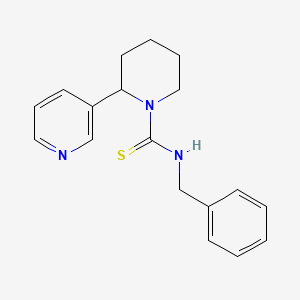
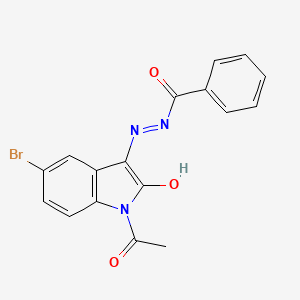
![4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2850234.png)
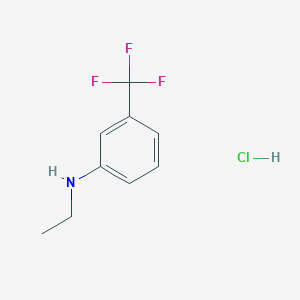
![N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2850236.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2850237.png)
